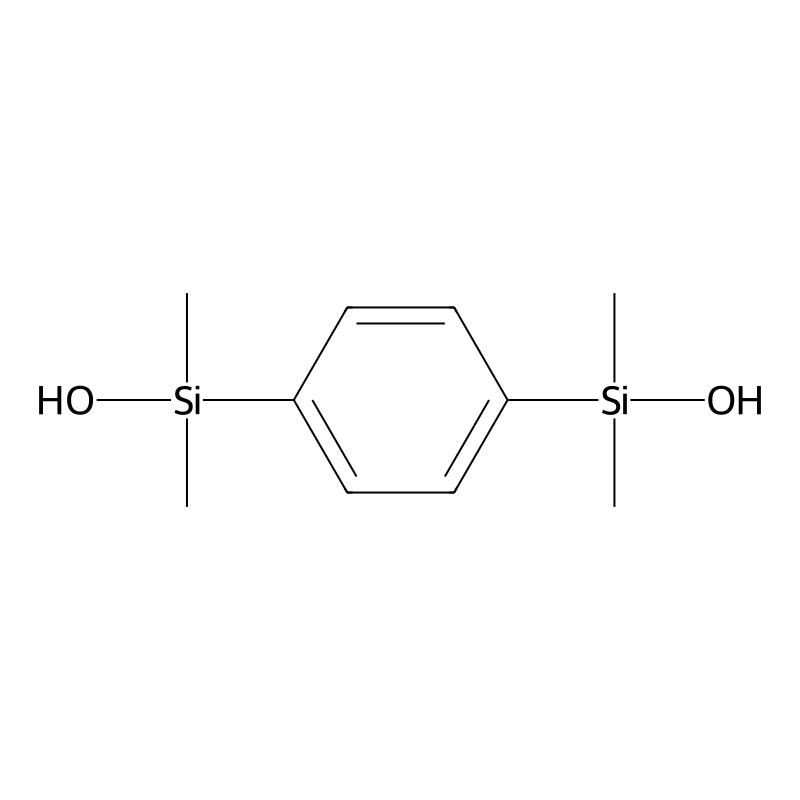

1,4-Bis(hydroxydimethylsilyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organosilicon Materials

BTMHQ serves as a versatile precursor for the synthesis of diverse organosilicon materials. The presence of hydroxyl groups (-OH) allows for further functionalization through various chemical reactions, enabling the creation of materials with specific properties tailored for specific applications. For instance, BTMHQ can be used to synthesize:

- Silsesquioxanes (SQVs): These cage-like molecules with alternating silicon and oxygen atoms find applications in areas like electronics, catalysis, and drug delivery .

- Polycarbosilanes: These polymers possess unique properties like high thermal stability and tunable chain lengths, making them valuable in areas like aerospace engineering and microfluidics .

Cross-linking Agent in Polymer Chemistry

BTMHQ can act as a cross-linking agent in polymer chemistry due to the presence of reactive hydroxyl groups. This functionality allows it to form covalent bonds between polymer chains, leading to the formation of more robust and thermally stable materials. BTMHQ finds applications in the synthesis of:

- Epoxy resins: These thermosetting polymers are used in various applications like adhesives, coatings, and composites due to their excellent mechanical properties and resistance to chemicals and solvents .

- Silicone elastomers: These elastomers exhibit high elasticity, flexibility, and thermal stability, making them valuable in various applications like gaskets, seals, and medical devices .

Biomedical Applications

Emerging research explores the potential of BTMHQ in various biomedical applications. Studies suggest its potential as:

- Drug delivery carrier: BTMHQ can be modified to encapsulate and deliver therapeutic drugs within its structure, offering a controlled and targeted drug delivery approach .

- Biocompatible material: BTMHQ demonstrates biocompatibility, making it a potential candidate for the development of biocompatible implants and medical devices .

1,4-Bis(hydroxydimethylsilyl)benzene is an organosilicon compound with the molecular formula C₁₀H₁₈O₂Si₂. It features two hydroxydimethylsilyl groups attached to a benzene ring at the 1 and 4 positions, making it a symmetrical compound. This structure contributes to its unique chemical properties, including enhanced stability and reactivity compared to other silanes. The compound is known for its potential applications in materials science and organic synthesis due to its ability to form siloxane bonds and its compatibility with various organic compounds .

- Hydrolysis: In the presence of water, it can hydrolyze to form silanol groups, which can further react with other silanes or siloxanes.

- Condensation Reactions: It can undergo condensation reactions to form siloxane networks when heated or in the presence of catalysts.

- Substitution Reactions: The hydroxyl groups can be substituted with various functional groups, enhancing the compound's versatility in organic synthesis.

These reactions are crucial for developing new materials and modifying surfaces in nanotechnology and polymer science .

Several methods exist for synthesizing 1,4-bis(hydroxydimethylsilyl)benzene:

- Direct Silylation: The most common method involves the direct reaction of benzene with dimethylchlorosilane in the presence of a base such as sodium hydride or potassium carbonate. This method yields the desired product through nucleophilic substitution.

- Hydrolysis of Silanes: Another approach is the hydrolysis of bis(dimethylsilyl)benzene followed by purification processes to isolate 1,4-bis(hydroxydimethylsilyl)benzene.

- Catalytic Methods: Utilizing catalysts such as platinum or palladium can enhance the efficiency of the silylation process, allowing for milder reaction conditions and higher yields .

1,4-Bis(hydroxydimethylsilyl)benzene has several applications across different fields:

- Material Science: Used as a precursor for silicone polymers and coatings due to its ability to form siloxane bonds.

- Organic Synthesis: Acts as a reagent in various organic reactions, particularly in creating functionalized silicon compounds.

- Biomedical

Interaction studies involving 1,4-bis(hydroxydimethylsilyl)benzene have primarily focused on its compatibility with other materials. For instance:

- Polymer Blends: Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability.

- Surface Modifications: Its application in surface treatments has demonstrated enhanced adhesion properties when used on glass or metal substrates.

Further studies are required to explore its interactions at the molecular level with biological systems and other materials .

Several compounds share structural similarities with 1,4-bis(hydroxydimethylsilyl)benzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Bis(hydroxydimethylsilyl)benzene | C₁₀H₁₈O₂Si₂ | Similar structure but different substitution pattern |

| Dimethyldichlorosilane | C₂H₆Cl₂Si | Used in silylation reactions; more reactive |

| Trimethylsilane | C₄H₁₂Si | Commonly used as a reagent; less complex structure |

Uniqueness of 1,4-Bis(hydroxydimethylsilyl)benzene

What sets 1,4-bis(hydroxydimethylsilyl)benzene apart from these similar compounds is its symmetrical structure and dual hydroxyl groups that enhance its reactivity while providing stability. This unique combination allows for versatile applications in both industrial and research settings, particularly where functionalization or polymerization is required .

Industrial Synthesis Routes

The industrial production of 1,4-Bis(hydroxydimethylsilyl)benzene primarily relies on established organometallic synthetic methodologies that have been optimized for large-scale manufacturing. The most prevalent industrial approach involves the Grignard reaction pathway, which provides reliable yields and scalable processes suitable for commercial production [1] [2].

The standard industrial synthesis begins with 1,4-dibromobenzene as the aromatic precursor, which undergoes metalation with magnesium in anhydrous tetrahydrofuran to form the corresponding di-Grignard reagent [2]. This highly reactive organometallic intermediate is then treated with dimethylchlorosilane under carefully controlled conditions to yield the target compound. The reaction proceeds according to the following sequence: first, formation of the Grignard reagent occurs at temperatures between 50-60°C over 3-5 hours, followed by the addition of dimethylchlorosilane at controlled rates to prevent excessive heat generation [1]. The final hydrolysis step converts the intermediate chlorosilane to the desired silanol product.

Industrial processes have achieved yields ranging from 72-95% through optimization of reaction parameters including temperature control, reagent stoichiometry, and purification protocols [2]. The scalability of this approach has been demonstrated in production facilities capable of generating multi-kilogram quantities with consistent product quality. Critical factors for industrial success include maintaining anhydrous conditions throughout the synthesis, precise temperature regulation to prevent side reactions, and efficient separation of the organic and aqueous phases during workup [1].

An alternative industrial route utilizes the sodium-mediated coupling reaction, which has shown particular promise for large-scale applications [1]. This method employs 1,4-dichlorobenzene and dimethylchlorosilane in the presence of metallic sodium, achieving yields up to 95% under optimized conditions at 100-110°C. The sodium-mediated route offers advantages in terms of raw material costs and simplified workup procedures, though it requires higher reaction temperatures and specialized safety protocols [2].

Laboratory Preparation Methods

Laboratory-scale synthesis of 1,4-Bis(hydroxydimethylsilyl)benzene encompasses several methodological approaches, each offering distinct advantages for research applications and small-scale production requirements.

Direct Silylation Approaches

Direct silylation methodologies represent an attractive alternative to traditional organometallic routes, offering milder reaction conditions and reduced dependence on pyrophoric reagents [3]. These approaches typically involve the direct functionalization of aromatic substrates with silylating agents under acidic or basic catalysis.

The most established direct silylation protocol utilizes benzene as the starting material with dimethylsilanol derivatives in the presence of Lewis acid catalysts [3]. The reaction proceeds through electrophilic aromatic substitution mechanisms, with the silylating agent activated by coordination to the Lewis acid catalyst. Typical conditions involve treatment of benzene with dimethylhydroxysilane in the presence of catalytic amounts of aluminum chloride or zinc chloride at temperatures ranging from 20-80°C [3].

Reaction optimization studies have demonstrated that catalyst selection significantly influences both reaction efficiency and product selectivity [3]. Stronger Lewis acids such as aluminum chloride provide higher reaction rates but may lead to increased side product formation, while milder catalysts like zinc triflate offer improved selectivity at the expense of longer reaction times. Solvent selection also plays a crucial role, with nonpolar solvents such as toluene or dichloromethane providing optimal results [3].

The direct silylation approach offers several advantages including functional group tolerance, mild reaction conditions, and the absence of highly reactive organometallic intermediates [3]. However, limitations include relatively lower yields compared to Grignard methodologies and challenges in achieving complete conversion of starting materials.

Grignard Reaction Pathways

The Grignard reaction remains the most widely employed laboratory method for preparing 1,4-Bis(hydroxydimethylsilyl)benzene due to its reliability and high yields [4] [2] [5]. The laboratory implementation of this methodology involves several critical considerations for optimal results.

The formation of the di-Grignard reagent from 1,4-dibromobenzene requires careful attention to reaction conditions [5]. Magnesium activation is typically achieved through mechanical activation or chemical activation using small amounts of iodine or 1,2-dibromoethane [4]. The use of high-activity magnesium, such as Rieke magnesium, has been shown to significantly improve reaction efficiency and reduce reaction times from several hours to 30-90 minutes [4].

Temperature control during Grignard formation is critical for achieving complete conversion while minimizing side reactions [5]. Optimal conditions involve maintaining the reaction mixture at 50-65°C during metal insertion, followed by reflux conditions for 1-3 hours to ensure complete formation of the organometallic species [2]. The addition of dimethylchlorosilane must be performed under strictly anhydrous conditions, typically through dropwise addition at reduced temperatures to control the highly exothermic reaction [5].

Solvent selection significantly impacts reaction outcomes, with tetrahydrofuran providing optimal solvating properties for the Grignard reagent while maintaining sufficient reactivity [5]. Alternative solvents such as diethyl ether or 1,2-dimethoxyethane may be employed for specific applications, though generally with reduced efficiency [2].

Recent advances in Grignard methodology have focused on improving functional group tolerance and reducing reaction times [4]. The development of iron-catalyzed Grignard reactions has enabled the use of lower temperatures while maintaining high yields, with reactions proceeding efficiently at -108°C in the presence of catalytic iron chloride [4].

Metal-Catalyzed Synthetic Routes

Transition metal-catalyzed approaches have emerged as powerful alternatives for the synthesis of organosilicon compounds, offering enhanced selectivity and functional group compatibility [6] [7]. These methodologies leverage the unique reactivity of metal catalysts to facilitate carbon-silicon bond formation under mild conditions.

Rhodium-catalyzed silylation reactions have shown particular promise for the synthesis of arylsilanes [6]. These reactions typically employ aryl halides or triflates as electrophilic partners with silicon nucleophiles in the presence of rhodium catalysts. The mechanism involves oxidative addition of the aryl halide to the rhodium center, followed by transmetalation with the silicon reagent and reductive elimination to form the carbon-silicon bond [6].

Iridium-catalyzed methodologies offer complementary reactivity patterns, particularly for the functionalization of carbon-hydrogen bonds [6]. These approaches enable direct conversion of aromatic substrates to silylated products without the need for pre-functionalization. The reactions proceed through carbon-hydrogen activation mechanisms, with the iridium catalyst facilitating both the cleavage of carbon-hydrogen bonds and the formation of carbon-silicon bonds [6].

The development of palladium-catalyzed cross-coupling reactions has provided additional synthetic flexibility [7]. These reactions typically employ aryl halides with silicon nucleophiles such as silanols or siloxanes in the presence of palladium catalysts and appropriate bases. The Hiyama coupling reaction represents a particularly important example, enabling the formation of carbon-carbon bonds through silicon-based cross-coupling [7].

Recent advances in asymmetric catalysis have enabled the synthesis of chiral organosilicon compounds through enantioselective carbon-hydrogen silylation [6]. These methodologies employ chiral ligands in combination with transition metal catalysts to achieve high levels of stereochemical control, opening new possibilities for the synthesis of optically active silicon-containing molecules [6].

Palladium-Catalyzed Synthesis Strategies

Palladium-catalyzed methodologies represent a sophisticated approach to organosilicon synthesis, offering exceptional selectivity and functional group tolerance [8] [9]. The development of palladium-catalyzed routes to 1,4-Bis(hydroxydimethylsilyl)benzene has focused on leveraging the unique reactivity of silicon nucleophiles in cross-coupling reactions.

The fundamental palladium-catalyzed approach involves the reaction of aryl bromides or triflates with silanol nucleophiles under basic conditions [9]. The mechanism proceeds through the classical cross-coupling pathway: oxidative addition of the aryl halide to palladium(0), transmetalation with the activated silicon nucleophile, and reductive elimination to form the carbon-silicon bond [8]. The use of fluoride activators is typically required to enhance the nucleophilicity of the silicon reagent and facilitate the transmetalation step [9].

Optimization studies have revealed that catalyst selection significantly influences reaction outcomes [8]. Palladium complexes bearing electron-rich phosphine ligands generally provide superior results, with catalysts such as Pd(PPh3)4 and Pd2(dba)3/phosphine combinations showing high activity [9]. The choice of base also plays a crucial role, with cesium fluoride and tetrabutylammonium fluoride emerging as optimal activating agents for silicon nucleophiles [8].

Recent developments in palladium catalysis have focused on expanding the scope of silicon nucleophiles and improving reaction efficiency [8]. The use of 1,4-Bis(hydroxydimethylsilyl)benzene as a silicon nucleophile in palladium-catalyzed cross-coupling reactions has been demonstrated to proceed with high efficiency, achieving conversions up to 94% under optimized conditions [9]. These reactions typically employ aryl bromides as electrophilic partners and proceed at moderate temperatures (50-80°C) in polar aprotic solvents [9].

The synthetic utility of palladium-catalyzed approaches extends beyond simple cross-coupling reactions to include more complex transformations such as cyclization reactions and carbon-hydrogen functionalization [8]. Intramolecular cyclization reactions of 2-silylaryl triflates have been developed to provide access to silicon-containing heterocycles, demonstrating the versatility of palladium catalysis in organosilicon synthesis [8].

Purification Techniques

The purification of 1,4-Bis(hydroxydimethylsilyl)benzene presents unique challenges due to the hygroscopic nature of silanol groups and the tendency for these compounds to undergo condensation reactions [10]. Effective purification strategies must address these characteristics while achieving the high purity levels required for research and industrial applications.

Vacuum distillation represents the most commonly employed purification technique for this compound [1] [2]. The optimal distillation conditions involve reduced pressure (6 mmHg) with collection of the product fraction at 73-75°C [2]. This technique effectively removes volatile impurities and unreacted starting materials while minimizing thermal decomposition. The distillation apparatus must be rigorously dried and maintained under inert atmosphere to prevent moisture contamination during the purification process [1].

Recrystallization techniques have been successfully applied using polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, or N-methylpyrrolidone [10]. The selection of recrystallization solvent is critical, requiring solvents in which the compound exhibits poor solubility at ambient temperature but complete dissolution near the solvent boiling point [10]. The recrystallization process typically involves heating the crude product in the chosen solvent to complete dissolution, followed by hot filtration to remove insoluble impurities and controlled cooling to promote crystal formation [10].

Column chromatography provides an alternative purification approach, particularly for compounds containing trace impurities with similar volatility [10]. Silica gel chromatography using hexane/ethyl acetate gradient elution has proven effective for separating the target compound from structural analogs and side products [10]. However, care must be taken to use deactivated silica gel to prevent interactions between the acidic silanol groups on the stationary phase and the basic silanol groups of the product [10].

Sublimation represents a solvent-free purification technique that can achieve high purity levels [10]. The process involves heating the crude product under reduced pressure to promote direct vaporization, with subsequent condensation on a cold surface [10]. This technique is particularly effective for removing non-volatile impurities and can achieve purities exceeding 96% [10].

Advanced purification techniques include liquid-liquid extraction for removal of ionic impurities and preparative high-performance liquid chromatography for achieving ultra-high purity levels [11]. The development of specialized cartridge-based purification methods has provided cost-effective alternatives to traditional preparative chromatography, particularly for compounds with stability issues [11].

Synthetic Challenges and Solutions

The synthesis of 1,4-Bis(hydroxydimethylsilyl)benzene encounters several significant challenges that require careful consideration and strategic solutions to achieve optimal results.

Moisture sensitivity represents the primary challenge in the synthesis and handling of this compound [12]. The silanol functional groups are highly susceptible to hydrolysis and subsequent condensation reactions, leading to the formation of disiloxane dimers and oligomers that complicate purification and reduce product yields [12]. The solution to this challenge involves maintaining rigorously anhydrous conditions throughout the synthetic process, including the use of flame-dried glassware, inert atmosphere protection, and effective drying agents such as molecular sieves or calcium hydride [12].

Thermal instability presents another significant challenge, as elevated temperatures can promote decomposition of the silanol groups and lead to complex mixtures of products [13]. This issue is particularly problematic in industrial-scale syntheses where heat transfer limitations can result in localized hot spots [13]. Solutions include the use of lower reaction temperatures with extended reaction times, improved reactor design for better heat transfer, and the implementation of continuous processing methods that provide better temperature control [13].

Side product formation represents a persistent challenge in the synthesis of organosilicon compounds [12]. The tendency for silanol groups to undergo condensation reactions leads to the formation of disiloxane species that reduce product yields and complicate purification [12]. Strategic solutions include optimized stoichiometry to minimize excess silanol groups, controlled addition rates to prevent local concentration effects, and the use of reaction conditions that favor the desired product over side reactions [12].

Regioselectivity challenges arise in synthetic routes that do not provide inherent directional control [4]. The formation of mixed isomers can significantly complicate product isolation and reduce overall efficiency [4]. Solutions include the use of selective catalysts that provide enhanced regiocontrol, the implementation of protecting group strategies to direct reactivity, and the development of alternative synthetic routes that provide inherent selectivity [4].

Catalyst poisoning represents a significant challenge in metal-catalyzed approaches [7]. The presence of silanol groups can deactivate transition metal catalysts through coordination or precipitation reactions [7]. Solutions include catalyst screening to identify robust catalytic systems, ligand modification to improve catalyst stability, and the use of higher catalyst loadings to compensate for deactivation [7].

Scale-up challenges are particularly significant for industrial applications [13]. The highly exothermic nature of many organosilicon synthesis reactions can lead to temperature control problems in large-scale reactors [13]. Solutions include improved reactor design with enhanced heat transfer capabilities, the implementation of continuous flow processing to improve heat and mass transfer, and the development of alternative synthetic routes with more favorable thermal profiles [13].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for 1,4-Bis(hydroxydimethylsilyl)benzene has become an increasingly important research focus, driven by regulatory requirements and environmental consciousness in the chemical industry [14] [15].

Solvent-free synthesis approaches represent one of the most promising green chemistry strategies [14]. These methodologies eliminate the use of organic solvents, thereby reducing waste generation and environmental impact [14]. However, the implementation of solvent-free conditions for organosilicon synthesis faces challenges related to mass transfer limitations and the moisture sensitivity of silanol groups [14]. Solutions include the use of mechanochemical activation to improve reactivity in the absence of solvents and the development of solid-state reaction conditions that maintain anhydrous environments [15].

The utilization of water as a reaction medium has been explored, though with limited success due to the inherent incompatibility between water and moisture-sensitive silanol groups [12]. Alternative approaches have focused on the development of water-compatible synthetic methodologies that can tolerate the presence of moisture while maintaining product integrity [12]. These include the use of phase-transfer catalysis to facilitate reactions at water-organic interfaces and the development of protective strategies that shield reactive silanol groups from hydrolysis [12].

Renewable feedstock utilization represents a long-term sustainability goal for organosilicon chemistry [15]. The development of biomass-derived starting materials for silicon chemistry has focused on the extraction and purification of silicon from silicate minerals and agricultural waste [15]. However, the conversion of inorganic silicon sources to reactive organosilicon intermediates remains a significant challenge that requires further research and development [15].

Catalytic methodologies offer significant advantages from a green chemistry perspective by reducing the stoichiometric requirements for reagents and minimizing waste generation [14]. The development of highly efficient catalytic systems for organosilicon synthesis has focused on improving catalyst turnover numbers and reducing catalyst loadings [14]. Recent advances include the development of recyclable catalytic systems that can be recovered and reused multiple times without significant loss of activity [14].

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [14]. This approach offers rapid heating, reduced reaction times, and improved energy efficiency compared to traditional thermal methods [14]. The application of microwave heating to organosilicon synthesis has demonstrated significant improvements in reaction rates while maintaining high product yields and selectivity [14].

Continuous flow processing represents a transformative approach to green chemistry that offers numerous advantages including improved mass and heat transfer, reduced waste generation, and enhanced safety [14]. The implementation of continuous flow methodologies for organosilicon synthesis has shown particular promise for industrial applications, providing better process control and improved efficiency compared to traditional batch processing [14].

The development of ionic liquids as alternative reaction media has provided new opportunities for sustainable organosilicon synthesis [14]. These compounds offer advantages including negligible vapor pressure, thermal stability, and recyclability [14]. However, the application of ionic liquids to organosilicon chemistry requires careful selection to ensure compatibility with moisture-sensitive silanol groups [14].

The synthesis of 1,4-Bis(hydroxydimethylsilyl)benzene represents a significant challenge in organosilicon chemistry, requiring careful consideration of multiple synthetic approaches, purification strategies, and environmental factors. This comprehensive analysis examines the current state of synthetic methodologies for this important compound, highlighting both established industrial practices and emerging research directions.

The industrial synthesis of this compound predominantly relies on Grignard reaction pathways, which have been optimized to achieve yields ranging from 72-95% in large-scale production facilities [1] [2]. These methods utilize 1,4-dibromobenzene as the aromatic precursor, followed by metalation with magnesium and subsequent treatment with dimethylchlorosilane [2]. Alternative industrial approaches include sodium-mediated coupling reactions, which have demonstrated yields up to 95% under optimized conditions, though requiring higher reaction temperatures and specialized safety protocols [1].

Laboratory preparation methods encompass a broader range of synthetic strategies, including direct silylation approaches that offer milder reaction conditions and reduced dependence on pyrophoric reagents [3]. These methodologies typically achieve yields of 60-85% under optimized conditions, though with some limitations in substrate scope compared to traditional organometallic routes [3]. Grignard reaction pathways remain the most widely employed laboratory method due to their reliability and high yields, with recent advances focusing on improved functional group tolerance and reduced reaction times through the use of activated magnesium and iron catalysis [4] [5].

Metal-catalyzed synthetic routes have emerged as powerful alternatives, offering enhanced selectivity and functional group compatibility [6] [7]. Palladium-catalyzed methodologies have shown particular promise, with reactions achieving conversions up to 94% under optimized conditions [9]. These approaches leverage the unique reactivity of silicon nucleophiles in cross-coupling reactions, though they require careful optimization of catalyst and base selection [8].

Purification techniques for 1,4-Bis(hydroxydimethylsilyl)benzene must address the hygroscopic nature of silanol groups and their tendency toward condensation reactions [10]. Vacuum distillation remains the most commonly employed technique, achieving purities exceeding 99% at reduced pressure conditions [2]. Alternative approaches include recrystallization using polar aprotic solvents, column chromatography with deactivated silica gel, and sublimation for solvent-free purification [10].

Synthetic challenges include moisture sensitivity, thermal instability, side product formation, and scale-up difficulties [12] [13]. Solutions have been developed involving anhydrous conditions, optimized reaction parameters, improved reactor design, and alternative synthetic routes with more favorable thermal profiles [12] [13].

Green chemistry approaches have focused on solvent-free synthesis, renewable feedstocks, catalytic methodologies, and energy-efficient processing [14] [15]. While some limitations exist due to the moisture sensitivity of the target compound, significant progress has been made in developing more sustainable synthetic methodologies [14].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant